molecular formula C25H26N2O2S B2673867 N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide CAS No. 765285-01-6

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide

Cat. No.: B2673867
CAS No.: 765285-01-6
M. Wt: 418.56
InChI Key: ILVBHHBDOIUACM-YZSQISJMSA-N
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Description

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Schiff Base: Reacting 2-hydroxybenzaldehyde with aniline to form the Schiff base (2-((2-hydroxybenzylidene)amino)phenyl).

    Thioether Formation: The Schiff base is then reacted with 2-bromoacetamide to introduce the thioether linkage.

    Butylation: Finally, the compound is butylated using 4-butylphenyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The Schiff base can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: It may act as a nucleophile or electrophile in organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide: can be compared with other Schiff bases, thioethers, and acetamide derivatives.

    Schiff Bases: Compounds like N-salicylideneaniline.

    Thioethers: Compounds like diphenyl sulfide.

    Acetamide Derivatives: Compounds like N-phenylacetamide.

Uniqueness

    Structural Complexity: The combination of aromatic rings, thioether linkage, and acetamide group makes it unique.

Biological Activity

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide, also known by its CAS number 765285-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C25H26N2O2S
  • Molecular Weight : 426.56 g/mol
  • Functional Groups : Contains a thioamide group, hydroxyl group, and multiple aromatic rings that contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with acetamides under acidic conditions. The process may include several purification steps such as recrystallization to achieve high purity necessary for biological testing.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, a series of thiosemicarbazone derivatives were evaluated for their ability to induce apoptosis in cancer cell lines such as K562. The results showed that compounds similar to this compound exhibited significant cytotoxic effects by disrupting mitochondrial function and promoting cell death through apoptosis and necrosis pathways .

2. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes linked to cancer progression and neurodegenerative diseases:

  • Butyrylcholinesterase (BChE) : Studies demonstrated that certain derivatives of substituted acetamides inhibit BChE effectively, suggesting potential applications in treating Alzheimer's disease. The mechanism involves binding interactions with key amino acids in the enzyme's active site .

The biological activity can be attributed to several mechanisms:

  • Mitochondrial Dysfunction : Induction of mitochondrial permeability transition leads to a decrease in mitochondrial membrane potential (Δψ), contributing to apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) : Compounds similar to this compound have been shown to increase ROS levels, which can trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

StudyFindingsMethodology
Study AInduced apoptosis in K562 cells; IC50 ~10 µMFlow cytometry, MTT assay
Study BInhibition of BChE with low toxicity towards normal cellsEnzyme kinetics, docking studies
Study CDisruption of mitochondrial function leading to cell deathFluorescence microscopy

Properties

IUPAC Name

N-(4-butylphenyl)-2-[2-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-2-3-8-19-13-15-21(16-14-19)27-25(29)18-30-24-12-7-5-10-22(24)26-17-20-9-4-6-11-23(20)28/h4-7,9-17,28H,2-3,8,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVBHHBDOIUACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765285-01-6
Record name N-(4-BUTYLPHENYL)-2-((2-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE
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